3,6-Diamino-9H-xanthene
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Overview
Description
3,6-Diamino-9H-xanthene is an organic compound with the molecular formula C13H12N2O. It belongs to the class of xanthenes, which are polycyclic aromatic compounds containing a xanthene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-9H-xanthene can be achieved through several methods. One common approach involves the reaction of polyphenol with different salicylic acids in the presence of acetic anhydride as a dehydrating agent . Another method includes the use of zinc chloride and phosphoryl chloride to produce xanthene derivatives with better yields and shorter reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-9H-xanthene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of xanthone derivatives, while reduction can yield amino-substituted xanthenes .
Scientific Research Applications
3,6-Diamino-9H-xanthene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,6-Diamino-9H-xanthene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to various biological effects. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9H-Xanthene-3,6-diamine: This compound has a similar structure but differs in its specific functional groups.
3,6-Bis(dimethylamino)-9H-xanthen-9-one: Another related compound with different substituents that affect its chemical properties and applications.
Uniqueness
3,6-Diamino-9H-xanthene is unique due to its specific amino substitutions at the 3 and 6 positions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H12N2O |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
9H-xanthene-3,6-diamine |
InChI |
InChI=1S/C13H12N2O/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10/h1-4,6-7H,5,14-15H2 |
InChI Key |
WRCZSYNKKSWEFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2)N)OC3=C1C=CC(=C3)N |
Origin of Product |
United States |
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